molecular formula C6H9NS B1295870 1-(Thiophen-2-yl)ethanamine CAS No. 6309-16-6

1-(Thiophen-2-yl)ethanamine

Cat. No.: B1295870
CAS No.: 6309-16-6
M. Wt: 127.21 g/mol
InChI Key: LYJBVRVJQXVVPI-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)ethanamine is a useful research compound. Its molecular formula is C6H9NS and its molecular weight is 127.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42522. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

1-(Thiophen-2-yl)ethanamine, a compound of interest in various scientific fields, has been synthesized through different methods. Wei Yun-yang (2007) described a synthetic route with an overall 64% yield, demonstrating its practical synthesis for research applications (Wei Yun-yang, 2007).

Molecular Derivatives and Their Properties

Research has focused on creating derivatives of this compound for various applications. Lizhuang Chen et al. (2010) synthesized a chiral quinoxaline derivative exhibiting ferroelectric properties and blue emission fluorescence, which could have implications in material science and electronics (Lizhuang Chen et al., 2010).

Application in Catalysis

In catalysis, Wenlong Jiang et al. (2018) developed a copper-catalyzed stereospecific C–S coupling reaction using this compound. This method is significant for producing enantiopure benzylic thioethers, thioacetates, and sulfones with high efficiency and purity (Wenlong Jiang et al., 2018).

Ligand Synthesis

The compound's utility in ligand synthesis has been explored. H. Chiririwa and O. Aoyi (2017) demonstrated the synthesis of new tetradentate ligands using this compound, offering potential applications in coordination chemistry (H. Chiririwa & O. Aoyi, 2017).

Safety and Hazards

“1-(Thiophen-2-yl)ethanamine” is classified under GHS07 for safety . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Future Directions

While specific future directions for “1-(Thiophen-2-yl)ethanamine” are not mentioned in the search results, it’s worth noting that thiophene-based compounds have been the subject of ongoing research due to their potential applications in various fields . For instance, they have been studied for their potential use in organic semiconductors , and as reactants in the synthesis of various derivatives .

Biochemical Analysis

Biochemical Properties

1-(Thiophen-2-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It undergoes microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione derivatives . This interaction suggests that this compound can act as a reactant in the synthesis of complex organic molecules. Additionally, it has been used to functionalize multiwall carbon nanotubes, indicating its potential in nanotechnology applications .

Cellular Effects

This compound influences various cellular processes and functions. It has been investigated for its potential as a substitute for the pyridine ligand in poly(3-hexylthiophene)/CdSe hybrid solar cells . This suggests that it may affect cellular processes related to energy conversion and storage. Furthermore, its role in the synthesis of pyrimidine derivatives and acylguanidines indicates that it may influence cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It undergoes condensation reactions with iminodiacetic acid, forming piperazine-2,6-dione derivatives . This reaction indicates that this compound can act as a nucleophile, participating in the formation of new chemical bonds. Additionally, its ability to functionalize multiwall carbon nanotubes suggests that it can interact with carbon-based materials, potentially influencing their properties and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. It is known to be sensitive to air and light, which can lead to its degradation and loss of activity . Long-term studies have shown that prolonged exposure to air can cause the compound to turn red, indicating chemical changes . These temporal effects must be considered when using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as acting as a reactant in biochemical reactions. At high doses, it may exhibit toxic or adverse effects. Studies have shown that it can cause irritation to the skin and eyes, as well as respiratory issues when inhaled . These dosage effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes microwave-induced condensation with iminodiacetic acid, forming piperazine-2,6-dione derivatives . This reaction suggests that it may influence metabolic flux and metabolite levels. Additionally, its role in the synthesis of pyrimidine derivatives indicates that it may be involved in nucleotide metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been shown to functionalize multiwall carbon nanotubes, suggesting that it can be transported and distributed within nanomaterials . This property may influence its localization and accumulation within cells and tissues, affecting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its ability to functionalize multiwall carbon nanotubes suggests that it may localize to areas with high concentrations of carbon-based materials . This localization can affect its activity and function within the cell.

Properties

IUPAC Name

1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJBVRVJQXVVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285630
Record name 1-(thiophen-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6309-16-6
Record name 1-(2-Thienyl)-1-aminoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6309-16-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42522
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(thiophen-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-2-yl)ethan-1-amine
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Record name 1-(2-THIENYL)-1-AMINOETHANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper highlights the successful use of 1-(thiophen-2-yl)ethanamine as a substrate in a copper-catalyzed C-S coupling reaction. What is particularly noteworthy about this finding?

A1: The research demonstrates that this compound, classified as a heterocyclic amine, can effectively participate in this copper-catalyzed C-S coupling reaction. [] This is significant because it expands the scope of the reaction to include a broader range of substrates, specifically those containing heterocyclic moieties. This opens up possibilities for synthesizing more diverse and potentially valuable chiral benzylic thioethers, thioacetates, and sulfones. The high enantiomeric excess (ee) achieved (94-99%) further emphasizes the potential of this method for synthesizing chiral molecules with high stereochemical purity, which is crucial in pharmaceutical and agrochemical applications.

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